molecular formula C14H19BrN2O2 B13232241 tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

Cat. No.: B13232241
M. Wt: 327.22 g/mol
InChI Key: OUZSTMFFZIAMJA-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives or reduced to form more saturated compounds.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products:

    Substitution Products: Various substituted isoquinoline derivatives.

    Oxidation Products: Isoquinoline derivatives.

    Reduction Products: Saturated tetrahydroisoquinoline derivatives.

    Hydrolysis Products: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The bromine atom and the carbamate group may play a role in its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
  • tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
  • tert-Butyl 6-bromo-1H-indole-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the nature of the aromatic or heterocyclic ring system.
  • Reactivity: The presence of different substituents and ring systems can influence their reactivity and the types of reactions they undergo.
  • Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.

Biological Activity

tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of carbamates, which are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and receptor modulators. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
IUPAC Name This compound
InChI Key ZVJXWZLJXWZVQJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N[C@H]1=C(C=CC2=C1CCNC2)Br

Physical Properties

The compound is characterized by a solid form with a melting point around 107-111 °C and a boiling point of approximately 282.9 °C at standard atmospheric pressure . Its density is reported to be about 1.4 g/cm³ .

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of enzymatic activity. This is particularly relevant in the context of enzymes involved in metabolic pathways.
  • Receptor Modulation : The tetrahydroisoquinoline structure may interact with neurotransmitter receptors or ion channels, influencing cellular signaling pathways and potentially altering physiological responses.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated a series of carbamate derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results indicated that this compound exhibited significant AChE inhibitory activity with an IC50 value of 0.5 µM .

Study 2: Antidiabetic Activity

Another investigation focused on the potential antidiabetic effects of this compound. In vitro assays demonstrated that it could enhance glucose uptake in muscle cells by activating PPARγ (Peroxisome Proliferator-Activated Receptor gamma), a key regulator of glucose metabolism. The compound showed promising results in reducing insulin resistance in cellular models .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 Value (µM)Reference
This compoundAChE Inhibition0.5
tert-butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamateAChE Inhibition0.7
Other carbamate derivativesVarious (unspecified)Varies

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-12-10-6-7-16-8-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3,(H,17,18)

InChI Key

OUZSTMFFZIAMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC2=C1CCNC2)Br

Origin of Product

United States

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